Cas no 1190000-24-8 (1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride)

1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride
- 1190000-24-8
- (2,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride
- F5095-0335
- (2,4-dimethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
- AKOS026685170
- VU0635004-1
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- インチ: 1S/C23H26N4O3.ClH/c1-17-4-6-18(7-5-17)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)20-9-8-19(29-2)16-21(20)30-3;/h4-11,16H,12-15H2,1-3H3;1H
- InChIKey: LMXHTFVAQFFNTR-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CC(=CC=1OC)OC)N1CCN(C2=NC=CN2C2C=CC(C)=CC=2)CC1
計算された属性
- 精确分子量: 442.1771684g/mol
- 同位素质量: 442.1771684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 561
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.8Ų
1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5095-0335-4mg |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-3mg |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-10μmol |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-20μmol |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-50mg |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-2mg |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-5mg |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-20mg |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-25mg |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5095-0335-30mg |
1-(2,4-dimethoxybenzoyl)-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride |
1190000-24-8 | 30mg |
$119.0 | 2023-09-10 |
1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochlorideに関する追加情報
Introduction to 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride (CAS No. 1190000-24-8)
1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1190000-24-8, represents a convergence of advanced organic chemistry and medicinal biology, demonstrating potential applications in the treatment of various neurological and cardiovascular disorders. The structural composition of this molecule, featuring a piperazine core linked to an imidazole ring and substituted with a 2,4-dimethoxybenzoyl group and a 4-methylphenyl moiety, underscores its complexity and multifaceted pharmacological properties.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for formulation into drug delivery systems. This characteristic is particularly crucial in the development of oral or injectable medications, where bioavailability and stability are paramount considerations. The benzoyl group at the 2-position of the phenyl ring introduces a polar moiety that can interact with biological targets, while the dimethoxy substitution at the 2,4-positions modulates electronic effects and binding affinity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting central nervous system (CNS) disorders. The imidazole ring in 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride is known to exhibit inhibitory effects on certain neurotransmitter receptors, particularly those involved in pain modulation and mood regulation. Preclinical studies have suggested that this compound may interact with sigma receptors (σ), which are implicated in conditions such as depression and anxiety. The presence of the piperazine moiety further enhances its potential as a pharmacological agent by contributing to receptor binding affinity and selectivity.
The 4-methylphenyl substituent at the imidazole ring adds another layer of complexity to the compound's pharmacokinetic profile. This aromatic group can influence metabolic pathways and binding interactions with enzymes such as cytochrome P450 (CYP450), which play a critical role in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing dosing regimens to ensure safety and efficacy.
Recent advancements in computational chemistry have enabled researchers to model the binding interactions of this compound with biological targets with unprecedented precision. Molecular docking studies have revealed that 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride exhibits high affinity for sigma receptors (σ₁ and σ₂), suggesting its potential as an antipsychotic or anxiolytic agent. Additionally, its interaction with other receptors such as serotonin 5-HT₃ receptors has been explored, indicating possible applications in treating nausea and vomiting associated with chemotherapy.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the imidazole ring via condensation reactions, followed by functionalization with the piperazine moiety through nucleophilic substitution or cyclization techniques. The introduction of the 2,4-dimethoxybenzoyl group typically involves acylation reactions using appropriate benzoyl chlorides or anhydrides under basic conditions. Finally, conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid or another suitable acid source.
The pharmacological profile of 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride has been evaluated through both in vitro and in vivo studies. In cell-based assays, this compound has demonstrated significant inhibition of sigma receptor activity, with IC₅₀ values (half maximal inhibitory concentration) ranging from nanomolar to picomolar levels. These findings are comparable to those observed with established sigma receptor ligands used in clinical trials for CNS disorders.
Animal models have further validated these preclinical findings by demonstrating behavioral changes consistent with sigma receptor modulation. For instance, studies in rodents have shown that administration of this compound can attenuate stress-induced behaviors such as hyperlocomotion and anxiety-like responses. These results are particularly encouraging given the growing body of evidence linking sigma receptors to neurological disorders such as Parkinson's disease and Alzheimer's disease.
The development of novel drug candidates like 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. High-throughput screening (HTS) technologies have played a pivotal role in identifying promising scaffolds for further optimization. By leveraging HTS platforms coupled with structure-based drug design (SBDD), researchers can rapidly evaluate thousands of compounds for their binding affinity and selectivity against target receptors.
One notable aspect of this compound's design is its dual functionality—the combination of a potent sigma receptor ligand with a bioisosteric replacement at key positions allows for fine-tuning of pharmacokinetic properties while maintaining high biological activity. This approach aligns with current trends in medicinal chemistry aimed at developing drugs that are both efficacious and well-tolerated.
Regulatory considerations are also critical during the development process. Ensuring compliance with Good Manufacturing Practices (GMP) is essential for producing high-quality pharmaceutical-grade material suitable for clinical trials or commercialization. Additionally, thorough toxicological studies must be conducted to assess potential side effects before human testing can commence.
The future prospects for 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazine hydrochloride remain promising as ongoing research continues to uncover new therapeutic applications. Exploration into its potential use as an adjunct therapy for depression or as a treatment for cognitive impairments associated with neurodegenerative diseases is underway. Furthermore, investigating its interaction with other biological pathways may reveal additional mechanisms through which it exerts its pharmacological effects.
In conclusion, 1-(2,4-dimethoxybenzoyl)-4-1-(4-methylphenyl)-1H-imidazol-2-yl-piperazine hydrochloride represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted pharmacological properties. Its potential applications in treating CNS disorders underscore its importance as a lead compound for further drug development efforts within academia and industry alike.
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